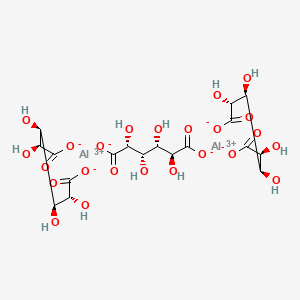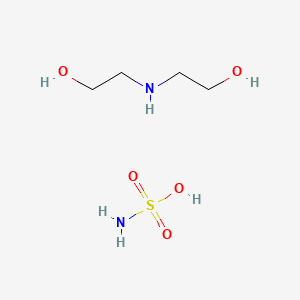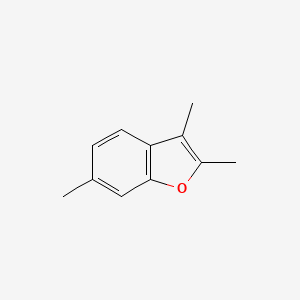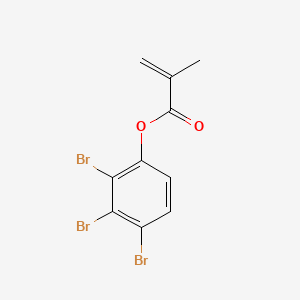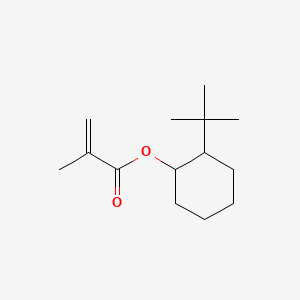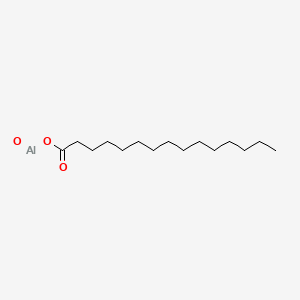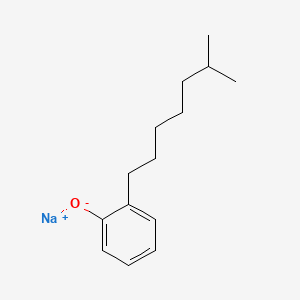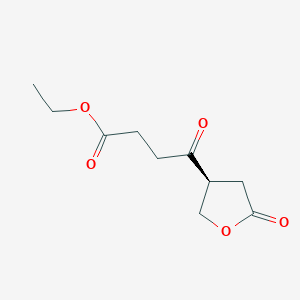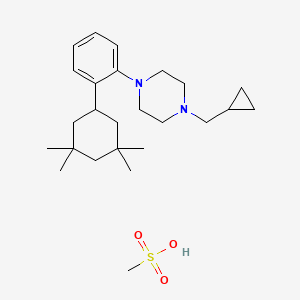
Milategrast mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milategrast mesylate is a chemical compound known for its role as a cell adhesion inhibitor or cell infiltration inhibitor. It is primarily used in scientific research and has shown potential in treating various inflammatory and autoimmune diseases . The compound is also known by its chemical name, 1-cyclopropylmethyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine mesylate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of milategrast mesylate involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting cyclopropylmethylamine with 1,4-dibromobutane under basic conditions to form 1-cyclopropylmethylpiperazine.
Substitution Reaction: The piperazine derivative is then reacted with 2-(3,3,5,5-tetramethylcyclohexyl)phenyl bromide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Milategrast mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Milategrast mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperazine derivatives.
Biology: Investigated for its role in inhibiting cell adhesion and infiltration, making it useful in studying cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Milategrast mesylate exerts its effects by inhibiting cell adhesion and infiltration. The compound targets integrins, which are proteins involved in cell adhesion and signaling. By binding to integrins, this compound prevents the interaction between cells and the extracellular matrix, thereby inhibiting cell migration and infiltration. This mechanism is particularly useful in treating inflammatory conditions where cell infiltration plays a key role .
Comparaison Avec Des Composés Similaires
Milategrast mesylate can be compared with other cell adhesion inhibitors such as:
Uniqueness
This compound is unique due to its specific inhibition of integrins, making it particularly effective in treating inflammatory and autoimmune diseases. Unlike imatinib mesylate, which targets tyrosine kinases, this compound specifically inhibits cell adhesion and infiltration, providing a different mechanism of action .
List of Similar Compounds
- Imatinib Mesylate
- Tosylates
- Other integrin antagonists
Propriétés
Numéro CAS |
894776-23-9 |
|---|---|
Formule moléculaire |
C25H42N2O3S |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;methanesulfonic acid |
InChI |
InChI=1S/C24H38N2.CH4O3S/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19;1-5(2,3)4/h5-8,19-20H,9-18H2,1-4H3;1H3,(H,2,3,4) |
Clé InChI |
AEHZBEGUMKAEQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

